4,6,7-Trimethylquinazoline-8-carbonitrile
Description
4,6,7-Trimethylquinazoline-8-carbonitrile (CAS 120118-42-5), with the molecular formula C₁₂H₁₁N₃O, is a substituted quinazoline derivative. The compound features a quinazoline core modified with three methyl groups at positions 4, 6, and 7, and a carbonitrile group at position 6. Notably, the structure also includes a 2-oxo-2,3-dihydro moiety, indicating partial saturation of the quinazoline ring, which may influence its electronic and steric properties . Synonyms for this compound include 4,6,7-Trimethyl-2-oxo-1,2-dihydroquinazoline-8-carbonitrile and CHEMBL440194.
Properties
CAS No. |
89638-35-7 |
|---|---|
Molecular Formula |
C12H11N3 |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
4,6,7-trimethylquinazoline-8-carbonitrile |
InChI |
InChI=1S/C12H11N3/c1-7-4-10-9(3)14-6-15-12(10)11(5-13)8(7)2/h4,6H,1-3H3 |
InChI Key |
BJTNREWDYHOWDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=CN=C2C(=C1C)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethylquinazoline-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetyl-2-aminobenzonitrile with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4,6,7-Trimethylquinazoline-8-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethylquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethylquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the colony formation and migration of cancer cells, induce apoptosis, and cause cell cycle arrest at the G1-phase. These effects are mediated through the modulation of various signaling pathways and the generation of reactive oxygen species .
Comparison with Similar Compounds
Key Observations:
Core Structure Differences: The quinazoline core in the target compound contrasts with quinoline (e.g., 1334499-57-8) and pyrazoloquinoline (e.g., 1369157-08-3). Quinazolines are nitrogen-rich, enhancing hydrogen-bonding capacity, while quinolines are more lipophilic and common in antimalarial drugs .
Substituent Effects :
- Methyl groups (in 120118-42-5) are electron-donating, increasing lipophilicity and metabolic stability.
- Chloro substituents (e.g., 1334499-57-8) are electron-withdrawing, enhancing electrophilicity and binding affinity to hydrophobic pockets in proteins .
- Carbonitrile groups (common in all listed compounds) contribute to polarity and may serve as hydrogen-bond acceptors or participate in click chemistry.
Functional Implications :
- The target compound’s carbonitrile and ketone groups suggest versatility in covalent bonding or metal coordination, relevant to enzyme inhibition.
- In contrast, phenylacetic acid derivatives (e.g., 1369267-68-4) are more suited for anti-inflammatory applications due to their structural similarity to NSAIDs like ibuprofen .
Limitations of Available Data
The provided evidence primarily derives from product catalogs, lacking experimental data (e.g., solubility, bioactivity). Thus, comparisons are based on structural analogies and general trends in heterocyclic chemistry.
Notes
Experimental validation is necessary for conclusive comparisons.
This may indicate a naming variation or a distinct derivative.
Research Gaps : Data on synthesis routes, pharmacokinetics, and toxicity are absent in the provided evidence, highlighting the need for comprehensive characterization.
Biological Activity
4,6,7-Trimethylquinazoline-8-carbonitrile is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores the synthesis, biological evaluation, and potential applications of this compound, drawing from various research studies and findings.
- Molecular Formula : C₁₁H₁₃N₃
- Molecular Weight : Approximately 187.25 g/mol
- Structure : The compound features a quinazoline ring with three methyl groups at positions 4, 6, and 7, along with a carbonitrile group at position 8.
Biological Activities
Research has highlighted several biological activities associated with 4,6,7-trimethylquinazoline-8-carbonitrile:
-
Anticancer Activity :
- Studies indicate that quinazoline derivatives exhibit significant anticancer properties. For example, related compounds have shown inhibition of various human cancer cell lines including KB (oral cancer), HT-29 (colon cancer), and MKN45 (gastric cancer) with IC₅₀ values ranging from 200 to 300 nM .
- The mechanism of action often involves the disruption of cell cycle progression and induction of apoptosis in tumor cells.
- Antimicrobial Properties :
- Antiviral Activity :
Anticancer Evaluation
A study synthesized several derivatives of quinazoline and tested their efficacy against human cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity while maintaining low toxicity to normal cells. For instance:
- Compound A : IC₅₀ = 217 nM against KB cells.
- Compound B : IC₅₀ = 239 nM against HT-29 cells.
Antimicrobial Testing
Another research effort evaluated the antimicrobial efficacy of various quinazoline derivatives against hospital pathogens. Results showed that certain derivatives achieved over 90% inhibition of bacterial growth with minimal cytotoxicity to mammalian cells.
Synthesis Pathways
The synthesis of 4,6,7-trimethylquinazoline-8-carbonitrile can be achieved through several methods:
- Condensation Reactions : Utilizing appropriate amines and carbonyl compounds to form the quinazoline framework.
- Cyclization Techniques : Employing cyclization strategies involving isocyanides or isothiocyanates to introduce the carbonitrile group.
Comparative Analysis
The following table summarizes the biological activities of 4,6,7-trimethylquinazoline-8-carbonitrile compared to other related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Antiviral Activity |
|---|---|---|---|
| 4,6,7-Trimethylquinazoline-8-carbonitrile | Moderate | High | Potential |
| Ethyl 2-Aminobenzoate | Low | Moderate | Low |
| Methyl Anthranilate | Low | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
